molecular formula C8H11ClO B137388 (4Z)-8-chlorocyclooct-4-en-1-one CAS No. 138619-95-1

(4Z)-8-chlorocyclooct-4-en-1-one

Cat. No.: B137388
CAS No.: 138619-95-1
M. Wt: 158.62 g/mol
InChI Key: ULHIJCQHEHBSKY-UPHRSURJSA-N
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Description

(4Z)-8-Chlorocyclooct-4-en-1-one is a chlorinated cyclic ketone characterized by an eight-membered ring with a double bond at the 4Z position, a ketone group at position 1, and a chlorine substituent at position 6. Its molecular formula is C₈H₉ClO, with a calculated molecular weight of 156.45 g/mol. The Z-configuration of the double bond influences its conformational rigidity and reactivity, particularly in cycloaddition or nucleophilic substitution reactions .

Properties

CAS No.

138619-95-1

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

(4Z)-8-chlorocyclooct-4-en-1-one

InChI

InChI=1S/C8H11ClO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7H,3-6H2/b2-1-

InChI Key

ULHIJCQHEHBSKY-UPHRSURJSA-N

SMILES

C1CC(C(=O)CCC=C1)Cl

Isomeric SMILES

C/1CC(C(=O)CC/C=C1)Cl

Canonical SMILES

C1CC(C(=O)CCC=C1)Cl

Synonyms

4-Cycloocten-1-one, 8-chloro-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The most directly comparable compound in the provided evidence is (4Z)-8-Aminocyclooct-4-en-1-ol (CAS 64776-16-5), which shares the same cyclooctene backbone but differs in substituents: an amino (-NH₂) group replaces chlorine, and a hydroxyl (-OH) group replaces the ketone. Key differences include:

Property (4Z)-8-Chlorocyclooct-4-en-1-one (4Z)-8-Aminocyclooct-4-en-1-ol
Molecular Formula C₈H₉ClO C₈H₁₅NO
Molecular Weight 156.45 g/mol 141.21 g/mol
Functional Groups Chloro, cyclic ketone Amino, cyclic alcohol
Polarity High (due to ketone and Cl) Moderate (alcohol and amino)
Hydrogen Bonding Ketone (acceptor only) Alcohol (donor/acceptor), amino (donor)

Key Observations :

  • The chlorine atom in the target compound increases molecular weight and introduces electronegativity, enhancing electrophilicity at the α-carbon.
  • The ketone group in this compound renders it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol in the amino derivative .
  • The amino and hydroxyl groups in (4Z)-8-Aminocyclooct-4-en-1-ol enable hydrogen bonding, improving solubility in polar solvents like water or ethanol.

Physicochemical Properties

  • Lipophilicity: The chloro-ketone derivative is likely more lipophilic (logP estimated at ~2.1) than the amino-alcohol analog (logP ~0.5), impacting membrane permeability in biological systems.
  • Thermal Stability : Cyclic ketones generally exhibit higher thermal stability than alcohols due to reduced hydrogen bonding.

Research Findings and Limitations

  • Synthesis Challenges : The strained cyclooctene ring in both compounds complicates synthesis, requiring precise control over stereochemistry.
  • Data Gaps : Experimental data (e.g., boiling points, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating further characterization.

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